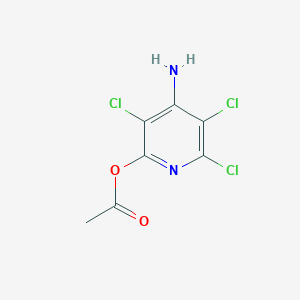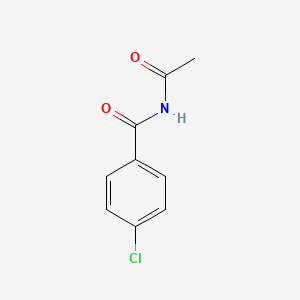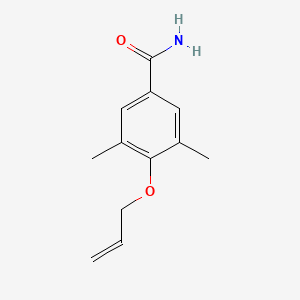
N~1~,N~2~-Diphenylhydrazine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Diphenylhydrazine-1,2-dicarboxamide is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which includes two phenyl groups attached to a hydrazine core, and two carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Diphenylhydrazine-1,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of hydrazine with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Diphenylhydrazine-1,2-dicarboxamide may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .
化学反応の分析
Types of Reactions
N~1~,N~2~-Diphenylhydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce hydrazine derivatives .
科学的研究の応用
N~1~,N~2~-Diphenylhydrazine-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which N1,N~2~-Diphenylhydrazine-1,2-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved may include redox reactions and covalent modifications of the target molecules .
類似化合物との比較
Similar Compounds
N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide: This compound has a similar hydrazine core but with methyl groups instead of phenyl groups.
N~1~,N~2~-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound features trifluoromethoxy groups attached to the phenyl rings.
Uniqueness
N~1~,N~2~-Diphenylhydrazine-1,2-dicarboxamide is unique due to its specific structure, which allows for a wide range of chemical reactions and interactions. Its phenyl groups provide additional stability and reactivity compared to similar compounds with different substituents .
特性
| 2937-77-1 | |
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
1-phenyl-3-(phenylcarbamoylamino)urea |
InChI |
InChI=1S/C14H14N4O2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) |
InChIキー |
CAFPBXHDHCAAHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)


![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)







![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)

